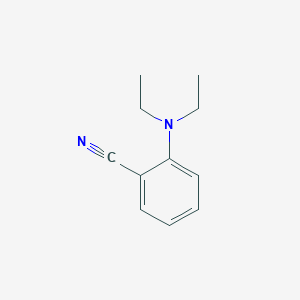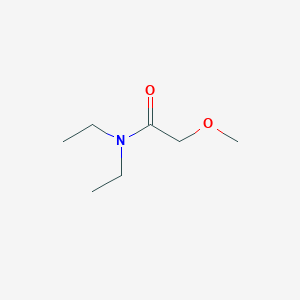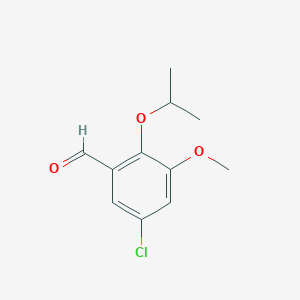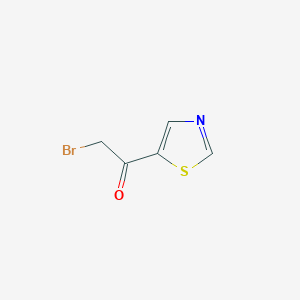![molecular formula C8H15Cl2N B1612092 3-(Chloromethyl)-1-azabicyclo[2.2.2]octane hydrochloride CAS No. 86014-80-4](/img/structure/B1612092.png)
3-(Chloromethyl)-1-azabicyclo[2.2.2]octane hydrochloride
Übersicht
Beschreibung
3-(Chloromethyl)-1-azabicyclo[2.2.2]octane hydrochloride, also known as quaternary ammonium salt, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is synthesized through a specific method and has been extensively researched for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.2.2]octane hydrochloride.
Wissenschaftliche Forschungsanwendungen
Muscarinic Receptor Ligands and Antipsychotic Activity
One study focused on the muscarinic receptor ligand (5R,6R)6-(3-propylthio-1,2,5-thiadiazol-4-yl)-1-azabicyclo[3.2.1]octane (PTAC), demonstrating its potent effects on central muscarinic receptors. This ligand showed partial agonist effects at muscarinic M2 and M4 receptors and antagonist effects at M1, M3, and M5 receptors. Its application in understanding muscarinic receptor dynamics and potential antipsychotic treatments highlights the research utility of azabicyclooctane derivatives in neuropharmacology (Bymaster et al., 1998).
Environmental and Health Impacts of Chlorinated Hydrocarbons
Several studies have explored the environmental presence and health impacts of various chlorinated hydrocarbons, which share chemical characteristics with 3-(Chloromethyl)-1-azabicyclo[2.2.2]octane hydrochloride. For example, research on chlorinated hydrocarbons like hexachlorocyclohexane and hexachlorobenzene in humans has revealed potential etiological roles in repeated miscarriages and highlighted the ubiquity and persistence of these compounds in the environment, implicating potential areas of research for related compounds (Gerhard et al., 1998).
Novel Tropane Compounds in Antidepressant Therapy
Research into novel tropane compounds, which share structural similarities with this compound, has uncovered potential antidepressant effects. These compounds, selective for serotonin or dopamine transporters, have been studied for their efficacy in models predictive of antidepressant activity, demonstrating the broader potential of bicyclic compounds in developing new psychiatric medications (Hemby et al., 1997).
Wirkmechanismus
Target of Action
The primary target of 3-(Chloromethyl)-1-azabicyclo[22It is structurally similar to 1,4-diazabicyclo[222]octane (DABCO), which is known to act as a catalyst and reagent in polymerization and organic synthesis .
Mode of Action
It is used as a catalyst for various reactions, including the formation of polyurethane from alcohol and isocyanate functionalized monomers and pre-polymers, and Baylis–Hillman reactions of aldehydes and unsaturated ketones and aldehydes .
Biochemical Pathways
The specific biochemical pathways affected by 3-(Chloromethyl)-1-azabicyclo[22Dabco is known to be involved in a variety of coupling reactions due to its basic nature .
Pharmacokinetics
The ADME properties of 3-(Chloromethyl)-1-azabicyclo[22Dabco is known to be soluble and hygroscopic , which could potentially impact the bioavailability of 3-(Chloromethyl)-1-azabicyclo[2.2.2]octane hydrochloride.
Result of Action
The molecular and cellular effects of 3-(Chloromethyl)-1-azabicyclo[22A supramolecular crystal of 1,4-diazabicyclo[222]octane hydrochloride exhibits strong negative thermal expansion and one-dimensional relaxor ferroelectricity .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, DABCO is known to be hygroscopic and reactive toward CO2 and air moisture, requiring storage under an inert gas atmosphere in a refrigerator . Similarly, the action of this compound may also be influenced by environmental conditions.
Biochemische Analyse
Biochemical Properties
3-(Chloromethyl)-1-azabicyclo[2.2.2]octane hydrochloride plays a crucial role in biochemical reactions, particularly as a reagent in electrophilic fluorination. It interacts with various enzymes and proteins, facilitating the transfer of fluorine atoms to organic molecules. This compound is known to interact with nucleophilic bases, such as diazabicyclo[2.2.2]octane (DABCO), forming stable intermediates that are essential for the synthesis of fluorinated compounds . The nature of these interactions involves the formation of covalent bonds between the compound and the target biomolecules, leading to the modification of their chemical structure and function.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the activity of enzymes involved in metabolic pathways, leading to changes in the levels of metabolites and the overall metabolic flux within cells . Additionally, the compound can modulate the expression of genes related to cell growth, differentiation, and apoptosis, thereby impacting cellular homeostasis and function.
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with biomolecules at the molecular level. This compound acts as an electrophilic fluorinating agent, binding to nucleophilic sites on enzymes and proteins. The binding interactions result in the inhibition or activation of enzyme activity, depending on the specific target and the nature of the interaction . Furthermore, the compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcriptional activity of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time due to its stability and degradation properties. The compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term studies have shown that the compound can have lasting effects on cellular function, with some changes in gene expression and metabolic activity persisting even after the compound has been removed from the experimental system.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can induce beneficial effects, such as enhanced metabolic activity and improved cellular function. At high doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Threshold effects have been observed, where the compound exhibits a dose-dependent response, with significant changes in cellular and metabolic activity occurring only above certain concentration levels.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound can influence the activity of key metabolic enzymes, leading to changes in the production and utilization of metabolites
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes and distributed to various cellular compartments, where it exerts its biochemical effects . The localization and accumulation of the compound within specific tissues and organs are important factors that determine its overall efficacy and potential side effects.
Subcellular Localization
The subcellular localization of this compound is a key determinant of its activity and function. The compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through the action of targeting signals and post-translational modifications . These localization mechanisms ensure that the compound reaches its intended site of action, where it can interact with target biomolecules and exert its biochemical effects.
Eigenschaften
IUPAC Name |
3-(chloromethyl)-1-azabicyclo[2.2.2]octane;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14ClN.ClH/c9-5-8-6-10-3-1-7(8)2-4-10;/h7-8H,1-6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HANURQCXXWCGHT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1C(C2)CCl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401006588 | |
| Record name | 3-(Chloromethyl)-1-azabicyclo[2.2.2]octane--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401006588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
86014-80-4 | |
| Record name | 1-Azabicyclo[2.2.2]octane, 3-(chloromethyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=86014-80-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(Chloromethyl)-1-azabicyclo(2.2.2)octane hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086014804 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(Chloromethyl)-1-azabicyclo[2.2.2]octane--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401006588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(chloromethyl)-1-azabicyclo[2.2.2]octane hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.080.997 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


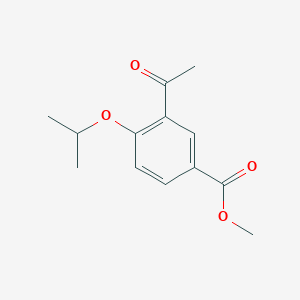
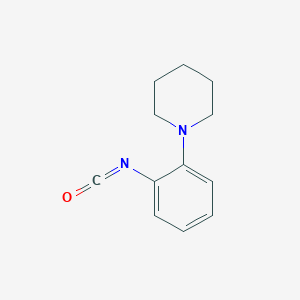





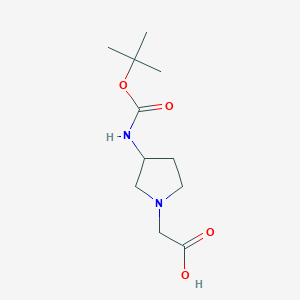

![5-Methoxybenzo[d]isoxazole](/img/structure/B1612025.png)
